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Introduction
Obtustatin is a 41-amino acid disintegrin isolated from the venom of the Levantine viper

(Macrovipera lebetina obtusa).[1][2][3] It is the shortest known disintegrin and is a potent and

highly selective inhibitor of α1β1 integrin.[1][2][4][5] Unlike many other disintegrins, obtustatin
does not contain the canonical Arg-Gly-Asp (RGD) sequence for integrin binding, but instead

utilizes a Lys-Thr-Ser (KTS) motif.[1][2][4] This unique characteristic contributes to its high

specificity for α1β1 integrin. Obtustatin has garnered significant interest in the scientific

community for its potent anti-angiogenic properties, making it a promising candidate for further

investigation in cancer therapy and other angiogenesis-dependent diseases.[1][3][6][7] This

technical guide provides a comprehensive overview of the amino acid sequence, structure, and

biological function of obtustatin, along with detailed experimental protocols and signaling

pathway diagrams.

Amino Acid Sequence and Physicochemical
Properties
Obtustatin is a single-chain polypeptide composed of 41 amino acids, with a molecular weight

of approximately 4393.13 Da.[1] The primary structure is characterized by a high content of

cysteine residues, which form four intramolecular disulfide bonds.[1]
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Table 1: Physicochemical Properties of Obtustatin

Property Value Reference

Amino Acid Sequence

CTTGPCCRQCKLKPAGTTC

WKTSLTSHYCTGKSCDCPLY

PG

[1]

Molecular Formula C184H284N52O57S8 [1]

Molecular Weight 4393.13 Da [1]

Number of Amino Acids 41 [1][2][4]

Disulfide Bonds
Cys1-Cys10, Cys6-Cys29,

Cys7-Cys34, Cys19-Cys36
[1]

Active Motif KTS (Lys-Thr-Ser) [2]

Three-Dimensional Structure
The three-dimensional structure of obtustatin in solution has been determined by two-

dimensional nuclear magnetic resonance (NMR) spectroscopy.[8] A key feature of its structure

is the absence of any regular secondary structure elements like alpha-helices or beta-sheets.

[8] The active KTS tripeptide is located on a nine-residue integrin-binding loop, oriented

towards the side of the loop.[8] This is in contrast to RGD-containing disintegrins where the

active motif is typically at the apex of a hairpin loop.[8] The C-terminal tail of obtustatin is

situated near the active loop, and both regions exhibit conformational flexibility.[8]

Table 2: Structural Statistics from NMR Analysis of Obtustatin
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Parameter Value Reference

Number of NOE Constraints

302 (95 long-range, 60

medium, 91 sequential, 56

intra-residue)

[8]

Number of Dihedral Angle

Restraints
5 (χ1) [8]

Number of Hydrogen Bonds 4 [8]

RMSD for Backbone Atoms

(20 conformers)

1.1 Å (all residues), 0.6 Å (29

best-defined residues)
[8]

Biological Activity and Selectivity
Obtustatin is a highly potent and selective inhibitor of the α1β1 integrin, a major receptor for

collagen IV.[1][2][9] Its inhibitory activity is significantly higher for α1β1 compared to other

integrins.

Table 3: Inhibitory Activity of Obtustatin against Various Integrins
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Integrin IC50 (nM) Method Reference

α1β1 0.8

Cell-free binding

assay (solubilized

integrin to collagen IV)

[3][10]

α1β1 2

Cell adhesion assay

(K562 cells to

collagen IV)

[9]

α2β1 No inhibition

Cell adhesion and

cell-free binding

assays

[4]

αIIbβ3 No inhibition Cell adhesion assay [4]

αvβ3 No inhibition Cell adhesion assay [4]

α4β1 No inhibition Cell adhesion assay [4]

α5β1 No inhibition Cell adhesion assay [4]

α6β1 No inhibition Cell adhesion assay [4]

α9β1 No inhibition Cell adhesion assay [4]

α4β7 No inhibition Cell adhesion assay [4]

Anti-Angiogenic and Anti-Tumor Activity
The selective inhibition of α1β1 integrin on endothelial cells by obtustatin leads to potent anti-

angiogenic effects. This has been demonstrated in various in vitro and in vivo models.

Table 4: Summary of Obtustatin's Anti-Angiogenic and Anti-Tumor Effects
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Experimental
Model

Treatment/Dose Observed Effect Reference

Chicken

Chorioallantoic

Membrane (CAM)

Assay

5 µg

~80% inhibition of

FGF2-stimulated

neovascularization

[3]

Chicken

Chorioallantoic

Membrane (CAM)

Assay

90 µM

Significant reduction

in new vessel growth

towards bFGF2

[5]

Lewis Lung

Carcinoma (syngeneic

mouse model)

Not specified
Reduced tumor

development by half
[2][11]

S-180 Sarcoma

(mouse model)
Not specified

33% inhibition of

tumor growth
[12]

Human Dermal

Microvascular

Endothelial Cells

(dHMVEC)

Not specified

Potent blockage of

proliferation and

induction of apoptosis

[6]

Experimental Protocols
Purification of Obtustatin from Vipera lebetina obtusa
Venom
Obtustatin can be purified to homogeneity from crude venom using a two-step reverse-phase

high-performance liquid chromatography (RP-HPLC) protocol.[4][7]

Protocol:

Initial Separation:

Dissolve 10 mg of crude Vipera lebetina obtusa venom in 300 µl of 0.1% trifluoroacetic

acid (TFA).
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Inject the sample onto a C18 RP-HPLC column.

Elute with a linear gradient of 0-80% acetonitrile in 0.1% TFA over 45 minutes at a flow

rate of 2 ml/min.

Monitor the elution profile at 280 nm and collect the fraction corresponding to obtustatin.

Final Purification:

Pool the obtustatin-containing fractions and dilute with 0.1% TFA.

Re-inject the pooled fraction onto the same C18 column.

Elute with a shallower linear gradient of 20-80% acetonitrile in 0.1% TFA over 70 minutes.

Collect the purified obtustatin peak.

Purity Assessment:

Assess the purity of the final product by SDS-PAGE and MALDI-TOF mass spectrometry.

The expected yield is approximately 12 mg of pure obtustatin per gram of crude venom.

[7]

Amino Acid Sequencing by Edman Degradation
The primary structure of obtustatin can be determined using automated Edman degradation.

[4]

Protocol:

Reduction and Alkylation:

Reduce the disulfide bonds of purified obtustatin using a reducing agent like dithiothreitol

(DTT).

Alkylate the free cysteine residues with 4-vinylpyridine to prevent re-oxidation.

N-terminal Sequencing:
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Subject the reduced and pyridylethylated obtustatin to automated Edman degradation

using a protein sequencer.

In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC),

cleaved, and identified by HPLC.

Internal Sequencing (if necessary):

If the full sequence cannot be obtained from the N-terminus, perform proteolytic digestion

of the pyridylethylated obtustatin (e.g., with endoproteinase Lys-C).

Separate the resulting peptide fragments by RP-HPLC.

Subject each fragment to automated Edman degradation to obtain internal sequences.

Sequence Assembly:

Align the overlapping peptide sequences to deduce the complete amino acid sequence of

obtustatin.

Three-Dimensional Structure Determination by NMR
Spectroscopy
The solution structure of obtustatin can be determined using two-dimensional NMR

spectroscopy.[8]

Protocol:

Sample Preparation:

Dissolve purified obtustatin in a suitable buffer (e.g., 90% H₂O/10% D₂O at pH 3.0) to a

concentration of ~1-2 mM.

NMR Data Acquisition:

Acquire a series of 2D NMR spectra at a high-field spectrometer (e.g., 500, 600, or 800

MHz).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b1151259?utm_src=pdf-body
https://www.benchchem.com/product/b1151259?utm_src=pdf-body
https://www.benchchem.com/product/b1151259?utm_src=pdf-body
https://www.benchchem.com/product/b1151259?utm_src=pdf-body
https://www.researchgate.net/publication/26453342_Quantification_of_angiogenesis_in_the_chicken_choroallantoic_membrane_CAM
https://www.benchchem.com/product/b1151259?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1151259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Required experiments include:

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same

amino acid residue.

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular

amino acid spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in

space (< 5 Å), providing distance constraints for structure calculation.

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain correlations

between amide protons and their attached nitrogens, aiding in backbone assignments.

¹H-¹³C HSQC: To obtain correlations between protons and their directly attached

carbons.

Resonance Assignment:

Use the combination of COSY, TOCSY, and HSQC spectra to assign the chemical shifts of

all protons, nitrogens, and carbons to specific atoms in the amino acid sequence.

Structural Restraint Generation:

Integrate the cross-peak volumes in the NOESY spectra to derive inter-proton distance

restraints.

Measure scalar coupling constants from high-resolution 1D or 2D spectra to obtain

dihedral angle restraints.

Structure Calculation and Refinement:

Use a molecular dynamics program (e.g., DYANA, CONGEN) to calculate an ensemble of

3D structures that satisfy the experimental restraints.

Refine the calculated structures using simulated annealing protocols.

Structure Validation:
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Assess the quality of the final structure ensemble using programs that check for

stereochemical correctness and agreement with the experimental data.

Signaling Pathways and Experimental Workflows
Experimental Workflow for Obtustatin Characterization
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Purification

Sequencing Structure Determination

Crude Vipera lebetina obtusa Venom

Step 1: C18 RP-HPLC
(0-80% Acetonitrile Gradient)

Pool Obtustatin Fractions

Step 2: C18 RP-HPLC
(20-80% Acetonitrile Gradient)

Pure Obtustatin

Reduction & Alkylation
2D NMR Spectroscopy

(COSY, TOCSY, NOESY, HSQC)

Automated Edman Degradation

Amino Acid Sequence
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Click to download full resolution via product page

Caption: Workflow for the purification and characterization of obtustatin.
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Signaling Pathway of Obtustatin-Induced Apoptosis in
Endothelial Cells

Obtustatin

α1β1 Integrin
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Click to download full resolution via product page

Caption: Obtustatin's mechanism of inducing apoptosis in endothelial cells.

Conclusion
Obtustatin stands out as a unique disintegrin due to its small size, non-RGD integrin-binding

motif, and high selectivity for α1β1 integrin. Its potent anti-angiogenic activity, mediated by the

induction of apoptosis in endothelial cells, makes it a valuable tool for studying the role of α1β1

integrin in physiological and pathological processes. Furthermore, the detailed understanding

of its structure and function provides a solid foundation for the development of novel

therapeutics targeting angiogenesis-dependent diseases. The experimental protocols and data

presented in this guide offer a comprehensive resource for researchers and drug development

professionals working with obtustatin and other disintegrins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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